molecular formula C11H11NO4 B2925370 (S)-benzyl 2-oxooxazolidine-5-carboxylate CAS No. 112663-80-6

(S)-benzyl 2-oxooxazolidine-5-carboxylate

Cat. No.: B2925370
CAS No.: 112663-80-6
M. Wt: 221.212
InChI Key: BXBOMORKYGQSFX-VIFPVBQESA-N
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Description

Contextualization within Chiral Auxiliaries and Chiral Pool Strategies

The use of (S)-benzyl 2-oxooxazolidine-5-carboxylate is firmly rooted in the broader strategies of asymmetric synthesis, namely the chiral auxiliary and chiral pool approaches. A chiral auxiliary is an enantiomerically pure compound that reacts with a prochiral substrate to form a new chiral molecule. Subsequent diastereoselective reactions are then carried out on this new molecule, where the auxiliary directs the stereochemical outcome. Finally, the auxiliary is removed, yielding an enantiomerically enriched product.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These molecules serve as versatile starting materials for the synthesis of more complex chiral molecules. This compound can be synthesized from chiral precursors, such as amino acids, thereby exemplifying the synergy between the chiral pool and chiral auxiliary strategies. For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared from chiral aziridines, which themselves can be derived from amino acids. bioorg.orgnih.gov

Overview of Oxazolidinone Derivatives in Stereoselective Transformations

Oxazolidinone derivatives are a cornerstone of modern asymmetric synthesis. Their rigid bicyclic structure, when acylated on the nitrogen atom, allows for excellent stereocontrol in a wide array of chemical transformations. The substituents on the oxazolidinone ring effectively shield one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

These auxiliaries have been successfully employed in a variety of stereoselective reactions, including:

Aldol (B89426) reactions: Creating new carbon-carbon bonds with control over two adjacent stereocenters.

Alkylations: Introducing alkyl groups with high stereospecificity.

Conjugate additions: Forming carbon-carbon or carbon-heteroatom bonds at the β-position of α,β-unsaturated systems.

Diels-Alder reactions: Constructing six-membered rings with controlled stereochemistry.

The versatility and high levels of stereoselectivity achieved with oxazolidinone auxiliaries have made them indispensable tools in the synthesis of complex natural products and pharmaceuticals.

Historical Development and Evolution of Chiral Oxazolidinone Scaffolds

The widespread use of chiral oxazolidinones in asymmetric synthesis was pioneered by the groundbreaking work of David A. Evans in the early 1980s. His development of what are now famously known as "Evans auxiliaries" revolutionized the field of stereoselective synthesis. These auxiliaries, typically derived from readily available amino alcohols, provided a reliable and predictable method for controlling stereochemistry in a variety of important chemical reactions.

The initial Evans auxiliaries were primarily substituted at the 4-position of the oxazolidinone ring. Over time, the scaffold has been modified and optimized to fine-tune its steric and electronic properties, leading to the development of second-generation auxiliaries with improved performance in specific applications. The introduction of functionality at the 5-position, as seen in this compound, represents a further evolution of this powerful class of chiral auxiliaries, expanding their utility and providing access to a broader range of chiral building blocks. bioorg.orgbioorg.org Research has demonstrated the synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines, highlighting the ongoing development in this area. nih.gov

Detailed Research Findings

Recent research has focused on novel synthetic routes to 5-functionalized oxazolidin-2-ones, showcasing the continued interest in expanding the toolkit for asymmetric synthesis. One notable method involves the one-pot synthesis from commercially available chiral aziridines that bear an electron-withdrawing group at the C-2 position. This process occurs with retention of configuration in high yields through a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. bioorg.orgnih.gov

This approach underscores the utility of the chiral pool, as chiral aziridines can be sourced from natural amino acids. The ability to introduce various functionalities at the 5-position of the oxazolidinone ring opens up new avenues for the synthesis of complex and diverse chiral molecules.

PrecursorProductYield (%)
Chiral Aziridine-2-carboxylate(S)-alkoxycarbonyl-2-oxooxazolidineHigh
Chiral 2-Acylaziridine(S)-acyl-2-oxooxazolidineHigh
Chiral 2-Vinylaziridine(S)-vinyl-2-oxooxazolidineHigh

Table 1: Representative yields for the synthesis of 5-substituted oxazolidin-2-ones from chiral aziridines. bioorg.org

The development of such synthetic methodologies is crucial for providing access to valuable chiral building blocks like this compound, further cementing the importance of oxazolidinone scaffolds in modern organic chemistry.

Properties

IUPAC Name

benzyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOMORKYGQSFX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into the Reactivity of S Benzyl 2 Oxooxazolidine 5 Carboxylate

Role as a Chiral Auxiliary in Enolate Chemistry

N-acyl oxazolidinones, derived from compounds like (S)-benzyl 2-oxooxazolidine-5-carboxylate, are widely utilized to control stereochemistry in reactions involving enolates. The benzyl (B1604629) group at the C4 position of the oxazolidinone ring plays a crucial role in creating a sterically hindered environment that dictates the approach of incoming electrophiles.

The α-alkylation of N-acyl oxazolidinones is a reliable method for the asymmetric synthesis of carboxylic acid derivatives. The process begins with the deprotonation of the α-carbon of the acyl group using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate. acs.orgwikipedia.org This enolate is stabilized by chelation with the lithium or sodium cation, creating a rigid structure. acs.org

The benzyl substituent on the chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. acs.orgwikipedia.org This results in the formation of a new stereocenter with a predictable configuration. For instance, the alkylation of the sodium enolate of an N-acyl oxazolidinone with allyl iodide has been shown to proceed with a 98:2 diastereomeric ratio. acs.org After the alkylation, the chiral auxiliary can be cleaved by hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) to yield the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered. acs.org

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

ElectrophileBaseDiastereomeric Ratio (d.r.)
Allyl IodideNaN(TMS)₂98:2
Benzyl BromideLDA>99:1

Data compiled from multiple sources. acs.orgwikipedia.org

The Evans aldol (B89426) reaction, which utilizes chiral N-acyl oxazolidinones, is a cornerstone of asymmetric synthesis for its ability to construct two contiguous stereocenters with high diastereoselectivity. wikipedia.orgchem-station.com The reaction typically involves the formation of a Z-enolate using a boron triflate and a tertiary amine base. chem-station.com This boron enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model. youtube.comalfa-chemistry.com

In this transition state, the stereochemistry is controlled by several factors: the minimization of 1,3-diaxial interactions, the steric influence of the chiral auxiliary's substituent (the benzyl group), and the reduction of dipole-dipole repulsion between the two carbonyl groups. alfa-chemistry.com The aldehyde's substituent occupies a pseudo-equatorial position to avoid steric clashes, and the benzyl group of the oxazolidinone directs the aldehyde to one face of the enolate. youtube.com This leads to the predictable formation of the syn-aldol product. chem-station.comalfa-chemistry.com The high degree of stereocontrol makes this reaction invaluable in the synthesis of complex molecules like polyketide natural products. chem-station.com

Table 2: Diastereoselectivity in Evans Aldol Reactions

AldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTfDIPEA>99:1
BenzaldehydeBu₂BOTfDIPEA>99:1

Data represents typical outcomes for Evans aldol reactions. wikipedia.orgchem-station.com

Chiral N-acyl oxazolidinones also serve as effective stereodirecting groups in conjugate addition reactions, particularly Michael additions. In these reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. When the carbonyl is part of an N-enoyl oxazolidinone, the chiral auxiliary dictates the facial selectivity of the nucleophilic attack.

The conformation of the α,β-unsaturated N-acyl oxazolidinone is influenced by the coordination of a Lewis acid to the carbonyl oxygens. This coordination locks the molecule into a specific conformation, exposing one face of the double bond to the incoming nucleophile while the other is shielded by the benzyl group of the auxiliary. This strategy has been successfully applied to the conjugate addition of various nucleophiles, including organocuprates, enolates, and thiols, to afford β-substituted carbonyl compounds with high diastereoselectivity. nih.gov

Pericyclic Reactions and Cycloadditions

The steric and electronic properties of chiral oxazolidinones, including those derived from this compound, make them excellent controllers of stereochemistry in pericyclic reactions.

In the context of Diels-Alder reactions, N-acryloyl oxazolidinones function as powerful chiral dienophiles. The presence of a Lewis acid, such as diethylaluminum chloride, is often essential for high diastereoselectivity. rsc.orgresearchgate.net The Lewis acid coordinates to the carbonyl oxygens of the N-acryloyl oxazolidinone, which serves two purposes: it activates the dienophile towards cycloaddition and it locks the conformation of the dienophile, ensuring that the s-cis conformation is favored. harvard.edu

This chelated complex presents a sterically differentiated π-face to the incoming diene. The benzyl group of the oxazolidinone effectively blocks one face, leading to a highly selective cycloaddition on the less hindered face. harvard.edu This methodology has been employed in the synthesis of complex cyclic systems with excellent control over the stereochemical outcome. rsc.orgnih.gov For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and chiral 3-(acyloxy)acryloyl oxazolidinones, in the presence of a Lewis acid, yields the endo product with high diastereoselectivity. rsc.orgnih.gov

Table 3: Lewis Acid Promoted Diels-Alder Reaction with Cyclopentadiene

DienophileLewis Acidendo:exo RatioDiastereomeric Ratio (endo)
(S)-N-Acryloyl-4-benzyloxazolidinoneEt₂AlCl>100:199:1
(S)-N-Crotonoyl-4-benzyloxazolidinoneEt₂AlCl>100:199:1

Data compiled from various studies on Evans' auxiliaries in Diels-Alder reactions. researchgate.netharvard.edu

Chiral oxazolidinones are also effective in controlling the stereochemistry of 1,3-dipolar cycloaddition reactions. In these reactions, a 1,3-dipole, such as a nitrone or an azomethine ylide, reacts with a dipolarophile, in this case, an α,β-unsaturated N-acyl oxazolidinone, to form a five-membered heterocyclic ring. researchgate.netorganic-chemistry.org

The facial selectivity of the cycloaddition is again controlled by the chiral auxiliary. The benzyl group sterically hinders one face of the dipolarophile, directing the 1,3-dipole to the opposite face. researchgate.net This leads to the formation of stereochemically defined isoxazolidines or pyrrolidines. researchgate.netmdpi.com Lewis acid catalysis can also be employed to enhance the reactivity and selectivity of these reactions. organic-chemistry.org The resulting heterocyclic products are valuable intermediates in the synthesis of various biologically active compounds, including amino acids and β-lactams. organic-chemistry.org

Intramolecular Carbon-Carbon Bond Forming Reactions

The oxazolidinone moiety, particularly in N-acylated systems, is a cornerstone of asymmetric synthesis, primarily utilized for stereoselective alkylations, aldol reactions, and conjugate additions. Beyond these intermolecular transformations, the carbamate (B1207046) carbonyl of the oxazolidinone ring in compounds like this compound can itself participate as an electrophilic center in intramolecular reactions. This reactivity opens avenues for the synthesis of complex cyclic structures, such as functionalized lactams, through carefully orchestrated intramolecular carbon-carbon bond-forming events.

Cyclization of Oxazolidinones with Stabilized Carbanions

While carbamates are generally considered poor electrophiles, the intramolecular cyclization of oxazolidinones with adjacent stabilized carbanions presents a viable and effective strategy for the synthesis of nitrogen-containing heterocycles. nih.gov This process leverages the proximity of a nucleophilic carbanion to the electrophilic carbamate carbonyl within the same molecule. The stability of the carbanion, typically achieved through adjacent electron-withdrawing groups such as sulfones, sulfoxides, or phosphonates, is crucial for the success of these cyclization reactions. nih.govnih.gov

The general mechanism involves the deprotonation of the carbon atom alpha to the stabilizing group by a strong base, such as lithium hexamethyldisilazide (LHMDS), to generate the nucleophilic carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the C2 carbonyl of the oxazolidinone ring. This attack leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the oxazolidinone ring and the formation of a new cyclic structure, typically a lactam. The reaction's success is contingent on the formation of a thermodynamically stable 5- or 6-membered ring. nih.gov

Detailed research findings have demonstrated the utility of this methodology. For instance, oxazolidinones tethered to sulfonyl or phosphonyl groups readily undergo cyclization to afford the corresponding functionalized γ- and δ-lactams in high yields. nih.gov

Table 1: Examples of Intramolecular Cyclization of Oxazolidinones with Stabilized Carbanions nih.gov
Substrate PrecursorStabilizing Group (X)BaseProductRing SizeYield (%)
N-(phenylsulfonyl)ethyl-oxazolidinoneSO₂PhLHMDSγ-lactam5-memberedHigh
N-(phenylsulfonyl)propyl-oxazolidinoneSO₂PhLHMDSδ-lactam6-memberedHigh
N-(diethylphosphono)ethyl-oxazolidinonePO(OEt)₂LHMDSγ-lactam5-memberedHigh

Preparation of Functionalized Lactams via Oxazolidinone Ring Opening

The intramolecular cyclization of oxazolidinones with stabilized carbanions serves as a direct and efficient method for the preparation of functionalized lactams. nih.govnih.gov In this transformation, the oxazolidinone ring of a molecule like this compound does not act as a traditional chiral auxiliary that is later removed, but rather as a reactive component that is consumed and incorporated into the final product structure. The ring-opening is an integral part of the cyclization mechanism. nih.gov

Upon intramolecular attack by the stabilized carbanion on the oxazolidinone carbonyl, the five-membered ring is opened, leading to the formation of a new, larger ring structure containing a lactam moiety. The original stereocenter at C5 of the oxazolidinone can be retained in the resulting lactam, thereby transferring the chirality from the starting material to the product. The functionality that was used to stabilize the carbanion (e.g., sulfonyl, sulfinyl, or phosphonyl group) remains in the final lactam product, providing a handle for further synthetic manipulations. nih.gov

For example, the resulting α-sulfonyl lactams can be subjected to reductive desulfonylation to yield unsubstituted lactams, or they can participate in further carbon-carbon bond-forming reactions. Similarly, α-sulfinyl lactams can undergo thermal elimination to produce α,β-unsaturated lactams, which are valuable intermediates in organic synthesis. nih.gov This strategy has been successfully applied to the synthesis of precursors for biologically active molecules, such as the antiepileptic drug levetiracetam. nih.gov

Table 2: Functionalized Lactams from Oxazolidinone Ring Opening nih.gov
Oxazolidinone PrecursorCarbanion StabilizerResulting LactamPotential Further Transformation
N-substituted oxazolidinoneSulfoneα-Sulfonyl lactamReductive desulfonylation
N-substituted oxazolidinoneSulfoxideα-Sulfinyl lactamThermal elimination to α,β-unsaturated lactam
N-substituted oxazolidinonePhosphonateα-Phosphonyl lactamHorner-Wadsworth-Emmons reaction

Auxiliary Cleavage and Recovery Methodologies Post-Stereoselective Transformations

Following a stereoselective transformation where the this compound is employed as a chiral auxiliary, its removal is a critical step to liberate the desired chiral product and to recover the valuable auxiliary for reuse. wikipedia.org A variety of methods have been developed for the cleavage of N-acyl oxazolidinones, with the choice of reagent depending on the desired functionality of the final product (e.g., carboxylic acid, ester, amide, alcohol, or aldehyde).

One of the most common and mild methods for hydrolytic cleavage to the corresponding carboxylic acid is the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). acs.orgacs.org This method is highly effective for the regioselective cleavage of the exocyclic amide bond, leaving the oxazolidinone ring intact. publish.csiro.au The mechanism is believed to involve the preferential nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group, which is generally more sterically hindered but electronically more favorable for this particular nucleophile. In contrast, using LiOH alone often leads to undesired cleavage of the endocyclic carbamate bond. publish.csiro.au After the cleavage reaction, the chiral auxiliary can typically be recovered in high yield through a simple extraction procedure. publish.csiro.au

Other nucleophiles can be employed to yield different carboxylic acid derivatives. For instance, reaction with magnesium or lithium alkoxides can provide esters, while certain amines can be used to generate amides. Reductive cleavage methods are also well-established. Treatment with lithium borohydride (B1222165) (LiBH₄) or lithium aluminium hydride (LiAlH₄) can reduce the acyl group to the corresponding primary alcohol. For the synthesis of aldehydes, a more controlled reduction, for example using lithium tri-tert-butoxyaluminum hydride, is required.

A notable method for cleavage under salt-free conditions involves catalytic hydrogenation. For a benzyl ester-containing auxiliary like this compound, hydrogenolysis (H₂/Pd-C) can be an effective method for cleavage, particularly after transformations on an N-acyl chain. researchgate.net

The efficient recovery of the chiral auxiliary is a key aspect of the economic viability of its use in large-scale synthesis. After cleavage, the auxiliary is typically separated from the product by extraction or chromatography. Its high crystallinity often facilitates purification by recrystallization.

Table 3: Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries
Reagent(s)Product Functional GroupTypical ConditionsReference
LiOH / H₂O₂Carboxylic AcidTHF/H₂O, 0 °C acs.orgacs.orgresearchgate.net
LiOBnBenzyl EsterTHF publish.csiro.au
LiBH₄ or LiAlH₄Primary AlcoholEt₂O or THF wikipedia.org
Li(t-BuO)₃AlHAldehydeTHF, low temperature
R₂NHAmideVaries
H₂ / Pd-CCarboxylic Acid (from benzyl ester)Various Solvents researchgate.net

Applications of S Benzyl 2 Oxooxazolidine 5 Carboxylate in Complex Organic Synthesis

Total Synthesis of Biologically Active Natural Products

The oxazolidin-2-one motif is a core structural feature in numerous biologically active natural products. While direct total syntheses starting from (S)-benzyl 2-oxooxazolidine-5-carboxylate are not extensively documented, this chiral building block is representative of the serine-derived precursors that are fundamental to constructing these complex architectures. The strategies employed in the syntheses of natural products like (-)-cytoxazone highlight the importance of controlling the stereochemistry of the oxazolidinone ring, a feature inherent to the title compound.

(-)-Cytoxazone, a natural product isolated from Streptomyces sp., exhibits cytokine modulating effects and contains a key 4,5-disubstituted oxazolidin-2-one ring. mdpi.comresearchgate.netnih.gov Many of its more than 30 reported total syntheses rely on stereoselective methods to construct this core. mdpi.comnih.gov These methods often involve creating the oxazolidinone ring from an acyclic precursor that has the necessary stereocenters, which are frequently installed using chemistry analogous to that accessible from serine-derived building blocks. mdpi.com For instance, strategies have utilized Sharpless asymmetric aminohydroxylation and chemoenzymatic approaches to set the required stereochemistry before cyclization. mdpi.com The use of a pre-formed chiral building block like this compound represents a convergent approach to access the key structural motifs found in such natural products.

Similarly, the manzacidin family of marine alkaloids, which possess a unique tetrahydropyrimidine (B8763341) ring, have been targets of total synthesis. researchgate.netorganic-chemistry.org Synthetic approaches to manzacidin C, for example, have utilized advanced cycloaddition reactions to construct the core with high stereochemical control, underscoring the importance of chiral precursors in achieving the final complex structure. organic-chemistry.org

Enantioselective Synthesis of Pharmaceutical Intermediates

The rigid framework and defined stereochemistry of this compound make it an exceptional starting material for producing a variety of key intermediates for the pharmaceutical industry.

One of the most powerful applications of this compound is its function as a chiral glycine (B1666218) enolate equivalent. figshare.comnih.govrsc.orgrsc.org This strategy allows for the stereoselective synthesis of a diverse range of α-substituted, non-proteinogenic amino acids, which are crucial components in modern drug design. wikipedia.orgnih.govfrontiersin.orgfluorochem.co.uk

The process involves the deprotonation of the α-carbon (C4) with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperatures to form a conformationally rigid, pyramidalized lithium enolate. figshare.comrsc.org This chiral enolate can then react with various electrophiles (e.g., alkyl halides, benzyl (B1604629) halides) in a highly diastereoselective manner. The bulky oxazolidinone structure effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high stereocontrol with retention of configuration. figshare.com Subsequent hydrolysis of the oxazolidinone ring under acidic or basic conditions, followed by deprotection of the benzyl ester and the nitrogen protecting group, yields the desired enantiomerically pure non-proteinogenic α-amino acid. figshare.com This methodology provides a reliable route to α-alkylated serine derivatives and other valuable unnatural amino acids. figshare.comnih.gov

Electrophile (R-X)Resulting α-Substituent (R)Final Non-Proteinogenic Amino Acid Type
Methyl Iodide-CH₃α-Methylserine Derivative
Benzyl Bromide-CH₂Phα-Benzylserine Derivative
Allyl Bromide-CH₂CH=CH₂α-Allylserine Derivative
Iodoethyl C-glycopyranoside-CH₂CH₂-(C-glycopyranoside)C-linked Glycosyl Serine

While the transformation of α-amino acids into their β-isomers often requires multi-step sequences, related chiral precursors are instrumental in this field. For instance, the ring-opening of N-Cbz-L-serine-β-lactone, a different four-membered heterocycle derived from serine, with trimethylsilylamines provides a convenient route to optically pure β-amino-L-alanine derivatives. researchgate.net Furthermore, complex bicyclic scaffolds derived from isoserine (a β-amino acid) have been alkylated and subsequently subjected to nucleophilic ring-opening to yield a variety of enantiopure β²,²-amino acids, which are valuable as peptidomimetic units. nih.govacs.org

Serine itself is a direct precursor for β-hydroxy-α-amino acids, an important class of compounds found in nature. nih.govreactome.org Synthetic strategies often focus on stereoselective aldol-type reactions to generate this structural motif. Although not a direct transformation of the title compound, its underlying chiral serine framework is a common starting point for creating the necessary precursors for these syntheses.

The serine-derived oxazolidinone scaffold can be chemically transformed into other valuable heterocyclic systems. Treatment of N-protected serine derivatives with deoxyfluorinating reagents, such as diethylaminosulfur trifluoride (DAST), can induce ring transformations. Depending on the protecting groups and reaction conditions, these reactions can yield aziridines, which are highly valuable three-membered heterocyclic intermediates. rsc.org

In a related application, oxazolidinone-fused aziridines serve as precursors for 2-amino ethers through stereocontrolled acid-catalyzed ring-opening with alcohols. nih.govacs.org This demonstrates the utility of the oxazolidinone as a protecting group and stereodirecting element that can be converted into or used to access other functional heterocyclic structures. Furthermore, serine-derived oxazolidines can be used to form complex, fused three-ring structures with metal ions like nickel(II), showcasing their ability to act as ligands and organize molecular architecture.

Synthesis of High-Affinity Ligands and Advanced Bioactive Scaffolds

The oxazolidinone ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of potent therapeutic agents. nih.govnih.govresearchgate.net Its conformational rigidity and ability to participate in key hydrogen bonding interactions make it an ideal core for designing high-affinity ligands.

The most prominent examples are the oxazolidinone antibiotics, such as Linezolid and Tedizolid. nih.govnih.gov These drugs function by binding to the bacterial ribosome and inhibiting protein synthesis. nih.gov The (S)-configuration at the C5 position of the oxazolidinone ring is critical for their antibacterial activity. This compound provides an ideal chiral starting material for introducing this essential stereocenter into advanced analogues of these antibiotics.

Beyond antibiotics, serine-derived oxazolines (a related heterocycle) have been converted into novel N-O and N-P ligands. researchgate.net These ligands have proven effective in promoting asymmetric catalytic reactions, such as palladium-catalyzed allylic alkylations, with high enantioselectivity. researchgate.net This demonstrates the utility of the serine backbone, as provided by the title compound, for the synthesis of advanced ligands that bind to transition metals and control the stereochemical outcome of chemical reactions.

Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Advanced Spectroscopic Analysis for Stereochemical Assignment (e.g., NOESY for relative configuration)

While the aforementioned techniques are excellent for determining enantiomeric purity, other methods are needed to confirm the compound's structure, including its relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that is indispensable for determining the relative configuration of stereocenters in a molecule. It does not distinguish between enantiomers but reveals which protons are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. This is based on the Nuclear Overhauser Effect (NOE), which involves the transfer of nuclear spin polarization between spatially proximate nuclei.

Computational and Theoretical Investigations of S Benzyl 2 Oxooxazolidine 5 Carboxylate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (S)-benzyl 2-oxooxazolidine-5-carboxylate, DFT calculations are instrumental in elucidating reaction mechanisms and characterizing the transition states of reactions where it is involved, for instance, in asymmetric synthesis.

DFT studies on analogous chiral oxazolidinones, often referred to as Evans' auxiliaries, have provided a deep understanding of the stereoselectivity observed in reactions such as aldol (B89426) additions. acs.orgnih.govnorthwestern.edu These calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways and the structures of key intermediates and transition states. For example, in an aldol reaction, DFT can be used to model the formation of the enolate and its subsequent reaction with an aldehyde. The calculations can determine the relative energies of the different possible transition states leading to syn- and anti-diastereomers, thereby explaining the experimentally observed stereochemical preference. acs.orgscispace.com

A typical DFT study would involve optimizing the geometries of the reactants, products, and transition states at a specific level of theory and basis set (e.g., B3LYP/6-31G*). The calculated energy differences between the diastereomeric transition states can then be used to predict the diastereomeric ratio of the products. For instance, a larger energy difference between the transition states leading to the major and minor diastereomers suggests a higher diastereoselectivity. acs.org

Table 1: Hypothetical DFT-Calculated Relative Energies of Transition States for an Aldol Reaction

Transition StateRelative Energy (kcal/mol)Predicted Major/Minor Product
TS-syn-Re0.0Major
TS-syn-Si2.5Minor
TS-anti-Re3.8
TS-anti-Si4.2

Note: This table is illustrative and provides hypothetical data based on typical DFT studies of similar systems.

Furthermore, DFT has been employed to investigate the mechanism of cleavage of the oxazolidinone auxiliary, a crucial step in asymmetric synthesis. publish.csiro.au These studies can explain the regioselectivity of cleavage with different reagents by comparing the activation barriers for attack at the endocyclic versus the exocyclic carbonyl group. publish.csiro.au

Molecular Dynamics (MD) Simulations for Conformation and Stereoselective Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its non-covalent interactions with other molecules, which are crucial for understanding stereoselectivity.

The oxazolidinone ring is relatively rigid, but the substituents can adopt various conformations. mdpi.com MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations in solution. researchgate.net This is particularly important for understanding how the chiral auxiliary shields one face of a reactive intermediate, directing the approach of a reagent to the other face.

Table 2: Illustrative Conformational Population from an MD Simulation

ConformerDihedral Angle (°C-N-C=O)Population (%)
A-1075
B17025

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.

MD simulations are also used to study the interactions between the chiral auxiliary and other reactants or catalysts in the transition state. nih.gov By modeling these interactions, it is possible to understand the origins of stereoselectivity in terms of specific hydrogen bonds, steric clashes, or other non-covalent forces.

Stereochemical Models and Prediction of Reaction Outcomes

Based on experimental observations and supported by computational studies, several stereochemical models have been developed to predict the outcome of reactions involving chiral oxazolidinones. numberanalytics.comresearchgate.net These models are based on the preferred conformation of the N-acyl oxazolidinone enolate, which is believed to be planar and chelated to a metal cation (e.g., Li+, Mg2+, Ti4+). acs.orgnih.gov

The most widely accepted model for aldol reactions involving Evans' type auxiliaries posits a chair-like six-membered ring transition state. acs.org The stereochemistry of the major product is determined by the facial selectivity of the enolate and the conformation of the aldehyde in the transition state. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Computational methods like DFT have been instrumental in validating and refining these models. acs.orgnih.gov For instance, calculations can confirm the chair-like geometry of the transition state and quantify the steric interactions that lead to the observed stereoselectivity. These models, in conjunction with computational predictions, provide a powerful tool for designing new asymmetric reactions and for predicting the stereochemical outcome of reactions with new substrates. arxiv.orgnih.govrsc.org

Quantum Chemical Characterization of Electronic Properties Influencing Stereoselectivity

Quantum chemical calculations can provide a detailed picture of the electronic properties of this compound and its derivatives, which are key to understanding their reactivity and the origins of stereoselectivity. Methods like Mulliken population analysis and the analysis of frontier molecular orbitals (HOMO and LUMO) are commonly employed. uni-muenchen.dewikipedia.org

Mulliken population analysis assigns partial charges to each atom in a molecule, providing insights into the charge distribution and the polarity of different bonds. nih.govnih.gov In the context of reactions involving this compound, the partial charges on the carbonyl carbons and the enolate carbon can indicate their electrophilicity and nucleophilicity, respectively. This information helps in understanding the course of nucleophilic and electrophilic attacks.

Table 3: Hypothetical Mulliken Partial Atomic Charges

AtomPartial Charge (a.u.)
Carbonyl Carbon (ring)+0.45
Carbonyl Oxygen (ring)-0.50
Carbonyl Carbon (ester)+0.48
Carbonyl Oxygen (ester)-0.52

Note: This table is for illustrative purposes and shows the type of data generated from quantum chemical calculations.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the energy and shape of the LUMO are related to its ability to accept electrons (electrophilicity). In a reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is often the most important factor. Analysis of the HOMO-LUMO gap can also provide information about the kinetic stability of the molecule. nih.gov

By examining the electronic properties of the transition states leading to different stereoisomers, it is possible to gain a deeper understanding of the electronic factors that contribute to stereoselectivity, complementing the insights gained from steric considerations.

Future Perspectives and Emerging Research Avenues for S Benzyl 2 Oxooxazolidine 5 Carboxylate

Development of Novel Catalytic Systems for its Derivatization and Recycling

A significant frontier in the application of (S)-benzyl 2-oxooxazolidine-5-carboxylate lies in the development of catalytic systems for its derivatization and, crucially, its efficient recycling. Traditional methods for the cleavage of the auxiliary from the derivatized product often rely on stoichiometric reagents, which can be wasteful and present purification challenges. williams.edu The future is geared towards more sustainable, catalyst-driven processes.

Future catalytic systems may also enable novel derivatizations of the N-acylated auxiliary, moving beyond simple alkylation or aldol (B89426) reactions to more complex molecular architectures, all while ensuring the auxiliary can be recovered and reused. The development of such systems is paramount for the industrial scalability and environmental sustainability of processes employing this chiral auxiliary.

Table 1: Comparison of Auxiliary Cleavage and Recycling Methods

MethodReagent TypeRecycling of AuxiliaryKey AdvantagesKey Challenges
Traditional Hydrolysis Stoichiometric (e.g., LiOH/H₂O₂)Possible post-reactionWell-established, reliableWaste generation, purification
Immobilized Catalyst CatalyticIntegrated into the processReduced waste, catalyst reusabilityCatalyst stability and leaching
Biocatalysis Catalytic (Enzymes)High potentialHigh selectivity, mild conditionsEnzyme stability and cost

Integration into Continuous Flow Chemistry Protocols

The integration of this compound into continuous flow chemistry protocols represents a significant leap towards safer, more efficient, and scalable asymmetric synthesis. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for highly reactive intermediates, and the potential for automation and high-throughput screening. rsc.org

Recent studies have demonstrated the successful use of immobilized chiral organocatalysts in packed-bed reactors for the continuous synthesis of various chiral molecules. rsc.org This methodology can be extended to reactions employing chiral auxiliaries like this compound. By anchoring the derivatized auxiliary to a solid support within a flow reactor, reagents can be continuously passed through the system to effect the desired transformation. Subsequent in-line cleavage and purification steps could allow for the continuous production of the chiral product while the auxiliary remains contained within the reactor for subsequent cycles.

The application of continuous flow technology is particularly promising for photochemical reactions, where precise control over irradiation time and light intensity is crucial. The defined geometry of flow reactors ensures uniform irradiation, leading to higher yields and selectivities compared to batch processes.

Exploration of New Asymmetric Transformations and Reaction Pathways

While this compound and its analogs are staples in asymmetric alkylations, aldol reactions, and cycloadditions, researchers are actively exploring their application in novel asymmetric transformations. rsc.orgresearchgate.netsigmaaldrich.com The unique stereoelectronic environment provided by the oxazolidinone scaffold can be leveraged to control the stereochemical outcome of a wider array of reactions.

A particularly innovative approach involves modifying the auxiliary itself to open up new reaction pathways. For instance, the development of a cysteine-derived oxazolidinone auxiliary has enabled a novel N-to-S acyl transfer strategy. digitellinc.comnih.gov This allows the stable N-acyl derivative, formed after a stereoselective reaction, to be converted into a more reactive thioester under mild conditions. digitellinc.comnih.gov These thioesters can then participate in a range of subsequent transformations, such as palladium-mediated reactions, to generate highly valuable and complex chiral molecules like cyclic ketones and tetrahydropyrones. digitellinc.com This dual-functionality of the auxiliary as both a stereodirecting group and a precursor to a reactive functional group marks a significant advancement in the field.

Future research will likely uncover further novel transformations, potentially including radical-mediated reactions and C-H functionalization, where the inherent chirality of the auxiliary can be effectively transferred to the product.

Design of Next-Generation Chiral Auxiliaries with Enhanced Efficiency and Tunability

The design of next-generation chiral auxiliaries based on the this compound scaffold aims to enhance its efficiency, broaden its applicability, and improve its recyclability. One avenue of exploration is the introduction of "tunable" elements into the auxiliary's structure. By systematically modifying substituents on the oxazolidinone ring, it may be possible to fine-tune the steric and electronic properties of the auxiliary to achieve optimal stereoselectivity for a specific transformation.

Another promising strategy is the development of "fluorous" oxazolidinone auxiliaries. acs.org By attaching a perfluoroalkyl chain to the auxiliary, the resulting N-acylated products can be easily separated from non-fluorinated reaction components using fluorous solid-phase extraction. This simplifies purification and facilitates the recovery of the chiral auxiliary.

Furthermore, the oxazolidinone scaffold is being explored for applications beyond its traditional role as a chiral auxiliary. Researchers are designing novel oxazolidinone derivatives with potent biological activities, such as antibacterial properties. nih.govnih.gov This highlights the versatility of the oxazolidinone core and suggests that knowledge gained from medicinal chemistry could inspire the design of new chiral auxiliaries with unique properties. The development of auxiliaries that are not only highly effective but also readily recoverable and reusable will continue to be a major focus of research in asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for (S)-benzyl 2-oxooxazolidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving β-amino alcohols or through chiral oxazolidinone precursors. A generalized protocol (GP 2.7) involves reacting chiral amines with carbonyl derivatives under basic conditions . For example, hydrolysis of ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate using LiOH (2.5 mmol in H₂O) at room temperature for 2.5 hours yields the carboxylic acid derivative with 93% yield after recrystallization . Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
  • Temperature : Room temperature minimizes side reactions like racemization.
  • Base stoichiometry : Excess LiOH (6 equiv.) ensures complete hydrolysis .

Q. How is the stereochemical purity of this compound verified?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. Additionally, 1H^1H-NMR coupling constants (e.g., J=4.8HzJ = 4.8 \, \text{Hz} for oxazolidinone protons) and X-ray crystallography confirm configuration. For crystallography, SHELXL refinement (using Olex2 or similar software) resolves absolute configuration by analyzing Flack parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 13C^{13}\text{C}-NMR peaks at δ 159–165 ppm confirm the carbonyl group; δ 70–85 ppm indicates the oxazolidinone ring .
  • MS : ESI-MS typically shows [M+Na]+^+ ions (e.g., m/z 318 for related esters) .
  • IR : Stretching bands at 1750–1780 cm1^{-1} (C=O) and 1680–1700 cm1^{-1} (N–C=O) validate the oxazolidinone core .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization of this compound?

X-ray studies reveal that N–H⋯O and O–H⋯O hydrogen bonds form R22(8)R_2^2(8) rings, creating 1D tapes along the [010] axis. For example, in trans-4-(1-naphthyl)-2-oxooxazolidine-5-carboxylic acid, these interactions stabilize the crystal lattice, with bond lengths of 1.98–2.05 Å . Computational modeling (e.g., Mercury CSD) predicts packing efficiency by analyzing van der Waals radii and hydrogen-bond donor/acceptor sites.

Q. What strategies resolve contradictions in crystallographic refinement data?

Discrepancies in thermal parameters or occupancy ratios often arise from twinning or disordered solvent. SHELXL’s TWIN and BASF commands refine twin laws, while PART instructions model disorder. For example, in a related oxazolidinone derivative, H atoms were refined with Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C), and N/O–H distances were freely optimized .

Q. How can computational methods predict the reactivity of this compound in peptidomimetic synthesis?

DFT calculations (B3LYP/6-31G*) model nucleophilic attack at the carbonyl group. Fukui indices identify electrophilic sites (e.g., C5 of oxazolidinone), guiding functionalization. MD simulations (AMBER) assess conformational stability in aqueous environments, critical for biological activity .

Q. What experimental design principles ensure reproducibility in multistep syntheses involving this compound?

  • In-line analytics : Use LC-MS to monitor intermediates.
  • Strict anhydrous conditions : Avoid hydrolysis of the benzyl ester.
  • Documentation : Follow Beilstein Journal guidelines: report yields, purity (HPLC ≥95%), and spectral data for all novel intermediates .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

CompoundSpace GroupBond Length (C=O, Å)Hydrogen BondsRefinement Program
trans-4-(1-Naphthyl)-2-oxooxazolidine-5-carboxylic acidP2₁/c1.221N–H⋯O (2.05 Å)SHELXL-2018
(4S)-Benzyl 4-isopropyl-5-oxo-oxazolidine-3-carboxylateP2₁2₁2₁1.235O–H⋯O (1.98 Å)SHELXTL

Table 2: Optimized Reaction Conditions for Hydrolysis of Oxazolidinone Esters

ParameterOptimal ValueEffect of Deviation
LiOH (equiv.)6.0<4 equiv.: Incomplete reaction; >8 equiv.: Degradation
Time (h)2.5<2 h: Low yield; >3 h: Racemization risk
SolventH₂O/MeOH (3:1)Pure H₂O: Poor solubility; Pure MeOH: Side reactions

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